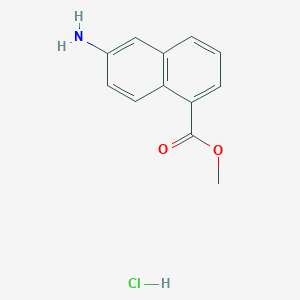

Methyl 6-aminonaphthalene-1-carboxylate HCl

Description

Methyl 6-aminonaphthalene-1-carboxylate HCl is a naphthalene derivative featuring an amino group at position 6 and a methyl carboxylate ester at position 1, with a hydrochloride salt formulation. This compound is structurally characterized by its fused aromatic ring system, which confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ionic HCl salt form.

Propriétés

IUPAC Name |

methyl 6-aminonaphthalene-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11;/h2-7H,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAHSYOVHRLGMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=CC(=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-aminonaphthalene-1-carboxylate hydrochloride typically involves the esterification of 6-aminonaphthalene-1-carboxylic acid with methanol in the presence of a suitable acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 6-aminonaphthalene-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated aromatic compounds.

Applications De Recherche Scientifique

Methyl 6-aminonaphthalene-1-carboxylate hydrochloride has diverse applications in scientific research:

Chemistry: Used as a fluorescent probe in various analytical techniques.

Biology: Employed in the study of cellular processes and molecular interactions.

Mécanisme D'action

The mechanism of action of Methyl 6-aminonaphthalene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a fluorescent probe, binding to specific biomolecules and emitting fluorescence upon excitation. This property is exploited in various analytical and diagnostic applications .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group and Substituent Positioning

The compound’s bioactivity and stability are influenced by its substituent positions and functional groups. Below is a comparative analysis with three structurally related compounds:

Pharmacological and Toxicological Profiles

- Bioactivity: Unlike ondansetron HCl, which targets serotonin receptors, Methyl 6-aminonaphthalene-1-carboxylate HCl lacks documented receptor-specific activity. However, its amino and carboxylate groups may enable interactions with biological targets, similar to the hydroxy and acetic acid groups in (S)-6-hydroxy-α-methyl-2-naphthaleneacetic acid .

- Toxicity: Simpler methylnaphthalenes (e.g., 1-methylnaphthalene) exhibit hepatotoxic and environmental persistence risks , but the ionic HCl salt and polar substituents in Methyl 6-aminonaphthalene-1-carboxylate HCl likely reduce volatility and enhance metabolic clearance.

Solubility and Stability

- The HCl salt form improves aqueous solubility compared to neutral naphthalene derivatives (e.g., 1-methylnaphthalene), akin to the enhanced bioavailability observed in antiemetic HCl salts like ondansetron .

- Steric hindrance from the methyl carboxylate group at C1 may reduce photodegradation rates compared to unsubstituted naphthalenes.

Research Findings and Data Gaps

- Synthesis : Analogous naphthalene derivatives (e.g., (S)-6-hydroxy-α-methyl-2-naphthaleneacetic acid) are synthesized via Friedel-Crafts alkylation or chiral resolution , suggesting feasible routes for the target compound’s production.

- Toxicological Data: Methylnaphthalenes are associated with respiratory and dermal toxicity in occupational settings , but the amino and carboxylate groups in the target compound may mitigate these risks through altered metabolic pathways.

Activité Biologique

Methyl 6-aminonaphthalene-1-carboxylate HCl is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.

Chemical Structure and Properties

Methyl 6-aminonaphthalene-1-carboxylate HCl features a naphthalene ring substituted with an amino group and a carboxylate moiety. The presence of these functional groups is crucial for its biological activity, influencing both solubility and interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of naphthalene carboxylates exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the carboxylic acid moiety can enhance the potency against various bacterial strains, including Mycobacterium tuberculosis. The mechanism is often attributed to the ability of these compounds to disrupt bacterial membrane integrity and inhibit essential metabolic pathways .

Anticancer Properties

Methyl 6-aminonaphthalene-1-carboxylate HCl has also been investigated for its anticancer potential. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to modulate cell cycle progression and promote cell death makes it a candidate for further exploration in cancer therapy .

Case Studies

- Antitubercular Activity : A study focused on anthranilic acid derivatives, including methyl 6-aminonaphthalene-1-carboxylate HCl, revealed that these compounds inhibit the enzyme MabA, which is essential for mycolic acid biosynthesis in M. tuberculosis. The IC50 values ranged from 24 to 45 µM, indicating promising antitubercular activity .

- Cancer Cell Lines : In experiments using various cancer cell lines, methyl 6-aminonaphthalene-1-carboxylate HCl demonstrated significant cytotoxic effects. The compound was shown to alter mitochondrial membrane potential and activate caspase cascades leading to apoptosis, with IC50 values indicating effective concentrations in the low micromolar range .

The biological activity of methyl 6-aminonaphthalene-1-carboxylate HCl can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways disrupts cellular functions critical for survival.

- Induction of Apoptosis : In cancer cells, the compound activates apoptotic pathways through mitochondrial dysfunction and caspase activation.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitubercular | Mycobacterium tuberculosis | 24 - 45 | Enzyme inhibition (MabA) |

| Anticancer | Various cancer cell lines | Low µM | Apoptosis induction |

| Antimicrobial | Gram-positive bacteria | Varies | Membrane disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.